molecular formula C11H17NO B181286 (2-Sec-butoxybenzyl)amine CAS No. 1042628-16-9

(2-Sec-butoxybenzyl)amine

Cat. No. B181286
M. Wt: 179.26 g/mol
InChI Key: XHKNZQJAMBTBKQ-UHFFFAOYSA-N
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Description

(2-Sec-butoxybenzyl)amine is a chemical compound with the molecular formula C11H17NO. It is also known as (2-sec-butoxyphenyl)methanamine hydrochloride . The compound is used in various chemical reactions due to its unique structure .


Molecular Structure Analysis

Amines are classified based on the number of alkyl groups bonded to the nitrogen atom . The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .


Chemical Reactions Analysis

Amines, including (2-Sec-butoxybenzyl)amine, can undergo various chemical reactions. The two most general reactions of amines are alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide .

Scientific Research Applications

Antitumor Properties and Drug Development

(2-Sec-butoxybenzyl)amine derivatives have been explored for their antitumor properties. For example, novel 2-(4-aminophenyl)benzothiazoles, structurally similar to (2-Sec-butoxybenzyl)amine, exhibit highly selective and potent antitumor properties. The metabolic activation and inactivation mechanisms of these compounds, as well as their effects on breast and ovarian tumors, have been extensively studied, suggesting their potential suitability for clinical evaluation (Bradshaw et al., 2002).

Chemical Synthesis and Organic Chemistry

In the realm of organic chemistry, (2-Sec-butoxybenzyl)amine derivatives have been used in various synthetic processes. For instance, the aminobenzylation of aldehydes with toluenes was introduced as a one-pot method providing rapid access to amines, an essential motif in bioactive natural products and pharmaceuticals. This method enables the generation of diverse 1,2-diarylethylamine derivatives and has implications for further transformations in organic synthesis (Wang et al., 2018).

Neuroprotective Properties

Research into melatonin-N,N-dibenzyl(N-methyl)amine hybrids, which are closely related to (2-Sec-butoxybenzyl)amine, has revealed their potential in the treatment of neurodegenerative diseases like Alzheimer's. These hybrids exhibit neurogenic, antioxidant, cholinergic, and neuroprotective properties at low-micromolar concentrations, indicating their potential as innovative drugs for central nervous system repair and protection against oxidative stress (López-Iglesias et al., 2014).

Applications in Biosensing

Amine functionalized graphene, utilizing 2-Aminobenzyl amine, has been proposed for the ultrasensitive immunosensing of Cardiac Troponin I (cTnI), a critical cardiac marker. This application demonstrates the potential of (2-Sec-butoxybenzyl)amine derivatives in developing advanced biosensing devices for medical diagnostics (Tuteja et al., 2015).

Future Directions

The future directions of synthetic chemistry, including the synthesis of amines like (2-Sec-butoxybenzyl)amine, involve the design of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

(2-butan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKNZQJAMBTBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629306
Record name 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Sec-butoxybenzyl)amine

CAS RN

1042628-16-9
Record name 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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